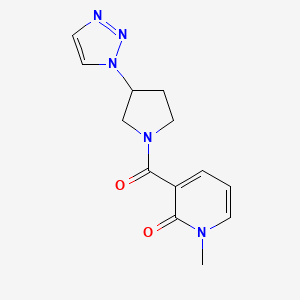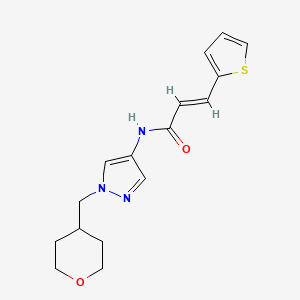![molecular formula C17H16N4O2 B2646253 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol CAS No. 2380061-71-0](/img/structure/B2646253.png)
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PDPBE, and it is a potent inhibitor of a protein called cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation.
Wirkmechanismus
PDPBE inhibits CDK4 by binding to the active site of the protein, which prevents the protein from phosphorylating its downstream targets. This leads to cell cycle arrest and prevents the proliferation of cancer cells. PDPBE has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PDPBE has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, PDPBE has also been shown to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammatory diseases. PDPBE has also been shown to have neuroprotective effects, and it has been studied for its potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PDPBE in lab experiments is its specificity for CDK4. This allows researchers to selectively inhibit CDK4 activity without affecting other proteins in the cell cycle pathway. However, one of the limitations of using PDPBE in lab experiments is its low solubility, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on PDPBE. One area of research is the development of more potent and selective CDK4 inhibitors. Another area of research is the identification of biomarkers that can predict the response to CDK4 inhibitors in cancer patients. Additionally, PDPBE and other CDK4 inhibitors are being studied for their potential applications in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Finally, PDPBE and other CDK4 inhibitors are being studied for their potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
Synthesemethoden
The synthesis of PDPBE involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylic acid, which is then converted to its corresponding acid chloride. The second intermediate, 2,3-dihydro-1-benzofuran-5-carboxylic acid, is also prepared and converted to its corresponding acid chloride. The final coupling reaction involves the condensation of the two acid chlorides with 2-aminoethanol to yield PDPBE.
Wissenschaftliche Forschungsanwendungen
PDPBE has been extensively studied for its potential applications in scientific research. One of the most promising applications of PDPBE is in the treatment of cancer. CDK4 is overexpressed in many types of cancer, and inhibiting its activity can prevent the proliferation of cancer cells. PDPBE has been shown to be a potent inhibitor of CDK4, and it has demonstrated efficacy in preclinical studies of various types of cancer.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-14(11-3-4-15-12(8-11)5-7-23-15)9-19-17-13-2-1-6-18-16(13)20-10-21-17/h1-4,6,8,10,14,22H,5,7,9H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLSXMNNSHLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC3=NC=NC4=C3C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

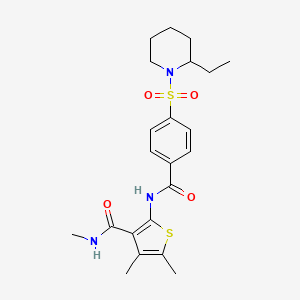
![2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2646172.png)
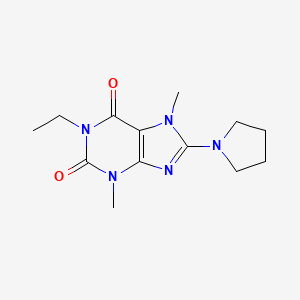
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646175.png)
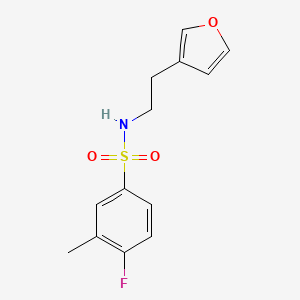
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2646178.png)

![2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2646180.png)

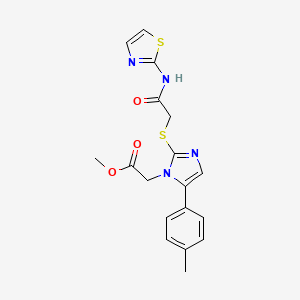
![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2646186.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2646187.png)
